molecular formula C11H14BrNO B1364381 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 70529-06-5

2-bromo-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B1364381
CAS No.: 70529-06-5
M. Wt: 256.14 g/mol
InChI Key: KVYFCESVBQNMFM-UHFFFAOYSA-N
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Description

2-bromo-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . The structure of this compound includes a bromine atom attached to an acetamide group, which is further connected to a phenyl ring substituted with ethyl and methyl groups .


Molecular Structure Analysis

The molecular structure of this compound consists of an acetamide group (C(O)NH) attached to a bromine atom and a phenyl ring. The phenyl ring is further substituted with ethyl and methyl groups . The exact 3D structure can be computed using specialized software .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

1. Environmental Health Perspectives

Acetochlor, a compound closely related to 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide, and its metabolites have been studied for their carcinogenic potential in rats. The metabolism of these compounds in human and rat liver microsomes has been examined, providing insight into the metabolic pathways involved in their potential carcinogenicity. This study has implications for understanding the environmental and health impacts of similar acetamide herbicides (Coleman et al., 2000).

2. Anti-cancer agents in medicinal chemistry

Research on novel acetamide derivatives, including compounds structurally related to this compound, has been conducted to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This suggests a role for such compounds in pharmacological research and drug development (Rani et al., 2016).

3. International Journal of Pharma and Bio Sciences

Research into 6-bromoquinazolinone derivatives, which are structurally related to this compound, has revealed their pharmacological significance, including anti-inflammatory, analgesic, and anti-bacterial activities. This study highlights the therapeutic potential of such compounds in medicinal chemistry (Rajveer et al., 2010).

4. Acta Crystallographica Section C

The structural analysis of halogenated N,2-diarylacetamides, related to this compound, offers insights into molecular conformations and supramolecular assembly. Such studies are valuable for understanding the structural properties of acetamide derivatives in the context of material science and crystallography (Nayak et al., 2014).

5. Organic Chemistry Frontiers

Research on N-(2-alkynylaryl)acetamide has led to the synthesis of compounds including N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, indicating a potential for chemical synthesis and modification of acetamide derivatives. This illustrates the flexibility and adaptability of these compounds in organic synthesis and the development of novel compounds (Qiu et al., 2017).

Properties

IUPAC Name

2-bromo-N-(2-ethyl-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYFCESVBQNMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392270
Record name 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70529-06-5
Record name 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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